Kerriamycin A

Description

Classification and Structural Context within the Angucycline Family

Kerriamycin A is classified as an angucycline, a broad group of aromatic polyketides characterized by a tetracyclic benz[a]anthracene skeleton researchgate.netresearchgate.netnih.gov. This core structure is often further modified by glycosylation, leading to angucycline derivatives. This compound itself is composed of a chromophore identified as aquayamycin (B1666071), which is further decorated with attached hexose (B10828440) sugar moieties vulcanchem.com. This structural arrangement places it within the broader isotetracenone family of antibiotics, known for their unique chemical architectures and biological properties vulcanchem.com. The angucycline class is synthesized by type II polyketide synthases (PKS) and undergoes various post-modification processes, including glycosylation, which contribute to their diverse molecular scaffolds and bioactivities researchgate.netresearchgate.netnih.gov.

Historical Discovery and Isolation from Actinomycetes

The scientific journey of this compound began in 1985 when Japanese researchers identified it as part of a screening program aimed at discovering novel antitumor antibiotics vulcanchem.comtandfonline.com. During this investigation, three active substances, subsequently named kerriamycins A, B, and C, were isolated from the culture broth of a streptomycete strain vulcanchem.comtandfonline.com. Further studies conducted in 1987 confirmed that these compounds originated from an actinomycete species identified as Streptomyces violaceolatus vulcanchem.comtandfonline.com. Actinomycetes, a diverse phylum of bacteria, are well-established as prolific producers of a vast array of bioactive molecules, including many of the antibiotics used in modern medicine nih.govnih.govfrontiersin.orgijcmas.com. The isolation of Kerriamycins represented a significant addition to the known repertoire of angucycline antibiotics.

Significance as a Secondary Metabolite in Biological Research

Secondary metabolites are organic compounds produced by organisms that, while not essential for basic growth or reproduction, play crucial roles in ecological interactions and can confer selective advantages wikipedia.org. This compound exemplifies this, demonstrating significant biological activities. Notably, the kerriamycins, including this compound, were found to inhibit the growth of Gram-positive bacteria and were observed to prolong the survival periods of mice bearing Ehrlich ascites carcinoma tandfonline.com. This potent antitumor activity was a primary driver for the initial research into this compound vulcanchem.com. Beyond its antitumor effects, Kerriamycin B, a related compound, has also been investigated for its ability to inhibit protein SUMOylation, a critical post-translational modification pathway involved in various cellular processes scispace.com. The complex structures and diverse bioactivities of angucyclines like this compound continue to make them valuable subjects in medicinal chemistry and drug discovery.

Data Tables

Table 1: Key Physico-chemical Properties of this compound

| Property | Value |

| Appearance | Yellow powder |

| Melting Point (decomposition) | 177-182°C |

| Specific Rotation [α]²¹D | +55° (c 0.1, MeOH) |

| Molecular Formula | C₄₃H₅₄O₁₇ |

| Molecular Weight | 842.9 g/mol |

| UV λmax (nm) in MeOH | 220 (349), 318 (61), 423 (70) |

| UV λmax (nm) in 0.01 N NaOH-MeOH | 227 (355), 323 (108), 400 (29), 578 (65) |

| IR (KBr) cm⁻¹ | 3430, 1725, 1655, 1637 |

Note: Values are derived from spectroscopic and analytical data used for compound characterization. vulcanchem.com

Table 2: Biological Activities of this compound

| Biological Activity | Observation | Reference |

| Antimicrobial Activity | Inhibited the growth of Gram-positive bacteria. | tandfonline.com |

| Antitumor Activity | Prolonged the survival periods of mice bearing Ehrlich ascites carcinoma (intraperitoneal injections). | vulcanchem.comtandfonline.com |

Compound Name Table

| Common Name | Other Names / Synonyms |

| This compound |

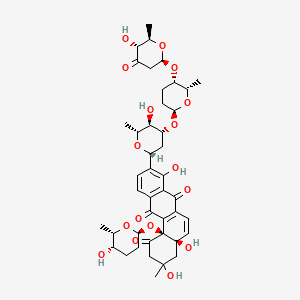

Structure

2D Structure

Properties

CAS No. |

98474-20-5 |

|---|---|

Molecular Formula |

C43H54O17 |

Molecular Weight |

842.9 g/mol |

IUPAC Name |

(4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H54O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25,27-29,31-33,36-37,44,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,27-,28+,29+,31-,32-,33-,36+,37+,41?,42-,43-/m0/s1 |

InChI Key |

XRDAMDDZBYHZDC-OFNNMFCHSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(=O)C(C(O8)C)O)O)O)(C)O)O |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)CC(C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8CC(=O)[C@@H]([C@H](O8)C)O)O)O)(C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(=O)C(C(O8)C)O)O)O)(C)O)O |

Synonyms |

kerriamycin A |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Kerriamycin a Production

Identification of Producer Organisms

The genus Streptomyces is renowned as the primary source of a vast array of secondary metabolites, including the angucycline class of antibiotics bjid.org.brfrontiersin.orgnih.govwikipedia.org. While specific studies directly identifying the precise Streptomyces species responsible for producing Kerriamycin A are not extensively detailed in the available literature, related angucyclines provide strong indications. For instance, Streptomyces fradiae is recognized as a principal producer of Urdamycin A, another angucycline antibiotic whose biosynthetic pathway shares commonalities with the broader angucycline family nih.govnih.gov. Similarly, other angucyclines such as Balmoralmycin have been isolated from novel Streptomyces strains asm.orgasm.org. Based on the prevalence of Streptomyces in angucycline discovery and production, it is highly probable that this compound is also synthesized by one or more species within this genus.

Polyketide Synthase (PKS) System in Angucycline Biosynthesis

The foundational structure of angucyclines, including this compound, is assembled by Type II Polyketide Synthase (PKS) systems researchgate.netasm.orgnih.govfrontiersin.org. These systems are modular enzyme complexes responsible for the iterative condensation of simple carboxylic acid derivatives, typically malonyl-CoA and methylmalonyl-CoA extender units, with an acyl-CoA starter unit. The core Type II PKS machinery comprises a minimal set of enzymes: a Ketosynthase (KS) and Chain Length Factor (CLF) heterodimer, and a standalone Acyl Carrier Protein (ACP) researchgate.netasm.orgfrontiersin.org. These components work in concert to elongate a poly-β-ketone chain, which, in the case of angucyclines, typically results in a decaketide precursor researchgate.netnih.gov. This linear polyketide intermediate then undergoes a series of cyclization and aromatization reactions, often catalyzed by dedicated cyclases and aromatases, to form the characteristic tetracyclic benz[a]anthracene aglycone scaffold researchgate.netasm.org.

Table 1: Key Enzymes in Type II PKS-mediated Angucycline Biosynthesis

| Enzyme Component | Function | Typical Association | Notes |

| Ketosynthase (KS) | Catalyzes the condensation of extender units with the growing polyketide chain. | KS/Chain Length Factor (CLF) heterodimer | Essential for chain elongation. |

| Chain Length Factor (CLF) | Works with KS to determine the length of the polyketide chain. | KS/Chain Length Factor (CLF) heterodimer | Dictates the number of extender units. |

| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain via a phosphopantetheine arm, shuttling intermediates between catalytic sites. | Stand-alone protein | Essential for PKS activity. |

| Cyclases/Aromatases | Catalyze intramolecular cyclization and aromatization reactions. | Post-PKS tailoring enzymes | Form the characteristic polycyclic aromatic core. |

| Oxygenases | Introduce oxygen atoms into the molecule, often leading to hydroxylation or C-C bond cleavage. | Post-PKS tailoring enzymes | Contribute to structural complexity. |

| Glycosyltransferases (GTs) | Catalyze the transfer of activated sugar moieties to the aglycone. | Post-PKS tailoring enzymes | Crucial for forming glycosylated angucyclines. |

Elucidation of Enzymatic Cascade and Intermediates in the Biosynthetic Pathway

Following the assembly of the polyketide backbone by the PKS, a cascade of post-PKS tailoring enzymes modifies the aglycone to yield the final angucycline structure. This enzymatic cascade typically involves cyclization and aromatization reactions that establish the core benz[a]anthracene ring system researchgate.netasm.org. Subsequent modifications can include hydroxylation, methylation, and other functional group introductions, often mediated by oxygenases and methyltransferases researchgate.net. A common feature of many angucyclines, potentially including this compound, is glycosylation, where deoxysugar moieties are attached to the aglycone. For instance, in the biosynthesis of Urdamycin A, specific glycosyltransferases (e.g., UrdGT1a, UrdGT1b, UrdGT1c) have been characterized for their roles in attaching deoxysugars like D-olivose and L-rhodinose to specific positions on the aglycone nih.govnih.govnih.gov. While the precise intermediates and the complete enzymatic cascade for this compound have not been fully elucidated in the reviewed literature, these general steps are understood to be fundamental to angucycline biosynthesis.

Table 2: General Angucycline Biosynthesis Pathway Steps

| Step | Description | Key Enzyme Classes Involved | Notes |

| 1. Polyketide Chain Assembly | Synthesis of the linear polyketide backbone (typically decaketide) from acetate (B1210297) units. | Type II Polyketide Synthase (PKS) complex (KS, CLF, ACP) | Forms the basic carbon skeleton. |

| 2. Cyclization and Aromatization | Intramolecular cyclization and subsequent aromatization to form the tetracyclic benz[a]anthracene core. | Cyclases, Aromatases, Oxidoreductases | Creates the characteristic angucycline scaffold. |

| 3. Post-PKS Modifications | Introduction of hydroxyl groups, methyl groups, or other functionalizations. | Oxygenases, Methyltransferases, Reductases | Tailoring the aglycone structure. |

| 4. Glycosylation | Attachment of deoxysugar moieties to the aglycone core. | Glycosyltransferases (GTs), Sugar biosynthesis enzymes | Adds structural diversity and can influence bioactivity. |

| 5. Further Tailoring (Optional) | Additional modifications like glycosidic bond cleavage or rearrangements. | Specific tailoring enzymes | Creates structural diversity among angucyclines. |

Genomic and Transcriptomic Insights into Kerriamycin Biosynthesis Gene Clusters

The identification and characterization of biosynthetic gene clusters (BGCs) are pivotal for understanding the genetic regulation of natural product synthesis. For angucyclines, genomic sequencing and bioinformatic tools like antiSMASH are employed to predict and identify these clusters frontiersin.orgfrontiersin.org. For example, the biosynthetic gene cluster for Balmoralmycin, another angucycline, has been identified and characterized as approximately 43 kb in size, encoding a Type II PKS system, enzymes for deoxysugar synthesis, and those for fatty acid chain assembly asm.orgasm.org. Transcriptomic studies can further elucidate the expression patterns of these genes under various conditions, providing insights into the regulation of the entire biosynthetic pathway. However, detailed genomic and transcriptomic data specifically pertaining to the this compound BGC, including its exact size and the regulatory elements controlling its expression, are not prominently featured in the current literature.

Strategies for Biosynthetic Pathway Engineering and Optimization

The complex nature of angucycline biosynthesis offers numerous opportunities for pathway engineering to enhance production yields, generate novel analogs, or elucidate specific enzymatic functions. Heterologous expression of entire BGCs or individual pathway genes in well-characterized host organisms, such as Escherichia coli or Saccharomyces cerevisiae (yeast), is a powerful strategy for studying and manipulating these pathways nih.govbiorxiv.org. This approach allows for the isolation and characterization of enzymes and intermediates that may be difficult to obtain from the native producer. Furthermore, combinatorial biosynthesis, which involves combining genes from different pathways or modifying existing ones, and directed evolution of key enzymes like glycosyltransferases, are employed to create structural diversity and improve catalytic efficiency nih.govnih.govosti.gov. While specific reports on the engineering of the this compound biosynthetic pathway are limited, these general strategies are applicable for future efforts to optimize its production and explore its structural variants.

Compound List:

this compound

Kerriamycin B

Urdamycin A

Balmoralmycin

Jadomycins

Gilvocarcins

Kinamycins

Fluostatins

Urdamycin B

Urdamycin G

Urdamycinone B

Mechanisms of Biological Action at the Molecular and Cellular Levels

Inhibition of Protein SUMOylation Cascade

Kerriamycin A primarily exerts its biological effects by interfering with the SUMOylation pathway, a process that involves the covalent attachment of Small Ubiquitin-like MOdifier (SUMO) proteins to target proteins. This cascade is essential for maintaining cellular homeostasis and is often dysregulated in disease states.

Targeting the SUMO-Activating Enzyme (E1) (SAE1/SAE2)

This compound has been identified as a potent inhibitor of the SUMO-activating enzyme (SAE), a heterodimeric complex composed of SAE1 and SAE2 subunits. This enzyme is responsible for the initial activation of SUMO proteins in an ATP-dependent manner nih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netmdpi.commdpi.comnih.govbiorxiv.orgelifesciences.orgscbt.com. By targeting SAE1/SAE2, this compound effectively blocks the first critical step in the SUMOylation cascade, preventing the formation of the E1-SUMO intermediate nih.govresearchgate.netnih.govnih.govelifesciences.orgnih.gov. This inhibition is selective for the SUMOylation pathway, with no significant impact observed on the ubiquitination pathway nih.gov.

Impact on SUMO-E1 Thioester Intermediate Formation

The mechanism by which this compound inhibits SAE1/SAE2 involves the disruption of the thioester intermediate formation. Following ATP-dependent activation, SUMO forms a transient thioester bond with a cysteine residue in the E1 enzyme nih.govnih.govmdpi.combiolegend.comthno.org. This compound effectively impedes this crucial step, thereby preventing the subsequent transfer of SUMO to the E2 conjugating enzyme (Ubc9) nih.govnih.govnih.govbiorxiv.orgelifesciences.orgnih.govnii.ac.jp. This blockade at the E1-SUMO intermediate stage is a key determinant of its SUMOylation inhibitory activity nih.govresearchgate.netnih.govnih.govbiorxiv.orgelifesciences.orgnih.gov.

Downstream Cellular Consequences of SUMOylation Inhibition

The inhibition of the SUMOylation cascade by this compound leads to significant downstream cellular consequences. By blocking SUMO-E1 intermediate formation, this compound disrupts the entire SUMOylation process, affecting various cellular functions. These include alterations in protein stability, subcellular localization, and enzymatic activity of SUMOylated proteins biolegend.com. For instance, SUMOylation is known to stabilize target proteins, and its inhibition can lead to altered protein turnover and cellular signaling biorxiv.org.

Modulation of Gene Expression and Cell Cycle Progression through SUMOylation Pathways

The SUMOylation pathway plays a critical role in regulating gene expression and cell cycle progression mdpi.commdpi.combiolegend.comthno.org. Inhibition of SUMOylation by this compound can therefore modulate these processes. SUMOylation influences transcription factors, chromatin organization, and the activity of various signaling pathways that control cell cycle progression mdpi.commdpi.comnih.govthno.org. For example, SUMOylation of proteins like CDK6 has been shown to prevent their ubiquitination and degradation, thereby promoting cell cycle progression. Inhibition of SUMOylation can lead to increased degradation of such proteins, potentially causing cell cycle arrest mdpi.comnih.gov. Furthermore, SUMOylation is implicated in the regulation of gene expression related to differentiation and stress responses mdpi.com.

Interference with DNA Damage Response Pathways mediated by SUMOylation

SUMOylation is integral to the cellular response to DNA damage (DDR) mdpi.combiolegend.comembopress.orgnih.govnih.gov. Many proteins involved in DNA repair pathways are SUMOylated, which aids in their recruitment to sites of DNA damage, stabilization, and proper functioning mdpi.comembopress.orgnih.govnih.gov. By inhibiting SUMOylation, this compound can interfere with these critical DDR processes. For example, proteins like CtIP and MDC1, which are crucial for DNA double-strand break repair, are SUMOylated, and this modification influences their recruitment and function at damage sites embopress.orgnih.gov. Disrupting SUMOylation may therefore impair the cell's ability to repair DNA lesions, potentially sensitizing cells to genotoxic agents nih.govnih.gov.

Interaction with Nucleic Acids and DNA-Intercalating Properties

While the primary well-characterized mechanism of this compound involves SUMOylation inhibition, some natural products with similar structural motifs can interact with nucleic acids. Proteins and small molecules can interact with DNA and RNA through various forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking thermofisher.com. These interactions can influence the structure and function of nucleic acids, and in some cases, compounds can intercalate between DNA base pairs thermofisher.comwikipedia.org. However, specific research detailing the DNA-intercalating properties or direct nucleic acid binding of this compound is not extensively detailed in the provided search results, which predominantly focus on its SUMOylation inhibitory activities [1-23]. Further investigation would be required to elucidate any direct interactions with nucleic acids.

Inhibition of Key Enzymes and Cellular Processes

The biological activity of this compound is understood through its interactions with critical cellular machinery. Investigations have highlighted its role in disrupting essential metabolic pathways and cellular functions.

Interference with DNA Replication and Transcription

While direct evidence specifically detailing this compound's interference with DNA replication and transcription is limited in the provided literature, related compounds within the Kerriamycin family have been noted to affect these processes. For instance, Kerriamycin B and similar compounds are described as potentially interfering with DNA replication and transcription processes ontosight.ai. These processes are fundamental to cell survival and proliferation, making them significant targets for antimicrobial and therapeutic agents. However, specific molecular targets or quantitative data for this compound's direct impact on these pathways are not extensively detailed in the reviewed search results.

Ribosomal Targeting and Protein Synthesis Inhibition (e.g., in bacterial systems)

This compound has been identified as an inhibitor in contexts relevant to bacterial processes . While specific details on its direct ribosomal targeting are not elaborated, the broader class of antibiotics that inhibit bacterial protein synthesis often targets the bacterial ribosome, specifically the 30S or 50S subunits weizmann.ac.ilsigmaaldrich.com. These antibiotics can interfere with crucial steps such as the binding of aminoacyl-tRNA to the A-site, the formation of the initiation complex, or the elongation phase of polypeptide synthesis sigmaaldrich.com. For example, compounds like Clindamycin, which target the 23S rRNA of the ribosomal subunit, are known to inhibit bacterial protein synthesis . This suggests a potential avenue through which this compound might exert its inhibitory effects in bacterial systems.

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy) in Cellular Models

Research indicates that Kerriamycin B, a closely related compound, functions as an inhibitor of protein SUMOylation nih.govresearchgate.netresearchgate.net. SUMOylation is a post-translational modification critical for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer nih.govresearchgate.net. Studies have shown that inhibition of SUMOylation, particularly by Kerriamycin B, has been linked to effects such as cell cycle arrest and the induction of apoptosis in certain cellular models researchgate.net. This compound is also identified in contexts related to SUMOylation inhibition nii.ac.jp, suggesting a potential, albeit indirect, link to programmed cell death pathways. However, direct experimental evidence demonstrating this compound's specific induction of apoptosis or autophagy in cellular models is not explicitly detailed in the provided search results.

Cysteine Synthase Inhibition in Pathogenic Organisms (e.g., Entamoeba histolytica)

A significant mechanism identified for related Kerriamycin compounds is the inhibition of cysteine synthase (CS) in pathogenic organisms, notably Entamoeba histolytica (EhCS) nih.govresearchgate.net. The de novo cysteine biosynthetic pathway, which includes CS, is essential for the proliferation and survival of E. histolytica and is absent in humans, making it a promising drug target scienceopen.comnih.gov. Studies have identified Kerriamycins B and C as potent inhibitors of EhCS1 and EhCS3, attributing this activity to their shared naphthoquinone substructure nih.gov. These compounds exhibit significant inhibitory activity, with reported IC50 values in the micromolar range.

Chemical Synthesis, Semisynthesis, and Analog Design

Total Synthesis Strategies for the Angucycline Core Structure

The angucycline framework is the central structural component of a large family of natural products, and its synthesis has been a subject of extensive investigation. rsc.org Various strategies have been developed to construct this tetracyclic system, often employing methods such as Diels-Alder reactions, nucleophilic additions, electrophilic additions, transition-metal-mediated cross-couplings, and intramolecular cyclizations. rsc.org

One notable approach involves a versatile strategy for the total synthesis of the anhydrolandomycinone core, a structure closely related to the aglycone of Kerriamycin A. nih.govrsc.org This method utilizes an acetate-assisted intramolecular arylation to form the sterically hindered B-ring of the angucycline core. nih.govrsc.org A subsequent one-pot reaction sequence involving aromatization, deiodination, and debenzylation simplifies the final steps of the synthesis. nih.govrsc.org

Another powerful technique for constructing the angucycline core is the Dötz benzannulation, which has been successfully applied in the synthesis of related compounds. rsc.org This reaction involves the coupling of a Fischer carbene with an alkyne to form a hydroquinone (B1673460) derivative, which can then be further elaborated to the desired tetracyclic system.

The synthesis of the pluramycin family of angucyclines, which includes kidamycin, has also provided valuable insights. anr.fr These strategies often rely on the construction of the 4H-anthra[1,2-b]pyran-4,7,12-trione core, which shares structural similarities with the kerriamycin aglycone. anr.fr

| Strategy | Key Reaction | Application |

| Acetate-Assisted Intramolecular Arylation | Palladium-catalyzed C-H activation | Construction of the hindered B-ring of anhydrolandomycinone. nih.govrsc.org |

| Dötz Benzannulation | Reaction of a Fischer carbene with an alkyne | Formation of the C-ring of the angucycline core. rsc.org |

| Diels-Alder Reaction | [4+2] cycloaddition | Assembly of the tetracyclic framework of angucyclines. rsc.org |

Regioselective Glycosylation Approaches for Incorporating Sugar Moieties

The attachment of sugar residues to the angucycline aglycone is a critical step in the synthesis of this compound and its analogs. Achieving regioselectivity in this process is paramount, as the position of the sugar can significantly influence the compound's biological activity. mdpi.com Glycosylation of natural angucyclines is catalyzed by glycosyltransferases (GTs), which transfer NDP-activated sugars to the angucycline acceptors. mdpi.com

In synthetic approaches, the development of methods for the stereo- and regioselective glycosylation of complex polyhydroxylated molecules is crucial. nih.gov One successful strategy for the glycosylation of anthracyclines, a related class of compounds, utilizes benzoylated imidate donors. nih.gov This method has demonstrated high efficiency, regioselectivity, and stereoselectivity. nih.gov

| Method | Key Features | Application |

| Benzoylated Imidate Donors | High efficiency, regioselectivity, and stereoselectivity. nih.gov | Glycosylation of anthracyclines and related tetracyclic compounds. nih.gov |

| Thioglycoside Donors with BF3·Et2O/THF | Green, 1,2-trans selectivity, regioselective. rsc.org | Synthesis of oligosaccharides and glycosylated natural products. rsc.org |

| One-Pot Protection-Glycosylation | Reduced steps, increased efficiency. rsc.org | Convenient synthesis of di- and trisaccharide skeletons. rsc.org |

Semisynthetic Modification Strategies for Derivative Generation

Semisynthesis, the chemical modification of a natural product, offers a powerful avenue for generating novel derivatives of this compound. This approach allows for the exploration of structure-activity relationships (SAR) by systematically altering different parts of the molecule. For instance, the generation of a library of derivatives can be achieved by reacting a core structure with a diverse set of commercially available reagents. nih.gov

In the context of angucyclines, semisynthetic modifications can involve altering the sugar moieties or the aglycone itself. The isolation of Kerriamycins B and C, which differ in their glycosylation patterns, highlights the natural diversity that can be mimicked and expanded upon through semisynthesis. researchgate.netfrontiersin.org By creating new analogs, it may be possible to develop compounds with improved properties, such as enhanced efficacy or reduced toxicity. frontiersin.org

| Modification Strategy | Target Moiety | Goal |

| Glycosylation/Deglycosylation | Sugar residues | Investigate the role of sugars in biological activity. |

| Acylation/Alkylation | Hydroxyl groups on the aglycone | Modify polarity and steric properties. |

| Oxidation/Reduction | Quinone moiety | Alter redox potential and reactivity. |

Convergent Synthetic Methodologies for Kerriamycin Analogues

A convergent approach to this compound analogs could involve the separate synthesis of the angucycline aglycone and the desired oligosaccharide chain. These two fragments would then be coupled in a key glycosylation step. This strategy allows for the independent variation of both the aglycone and the sugar components, facilitating the creation of a diverse library of analogs for biological screening. anr.fr Such an approach has been proposed for the synthesis of kidamycin, where a dienophile bearing C-glycoside moieties is reacted with a diene to construct the core structure. anr.fr

The implementation of green chemistry principles, such as microwave-assisted synthesis and the use of nanoparticle catalysts, can further enhance the efficiency and sustainability of convergent syntheses. nih.gov

| Convergent Strategy | Key Fragments | Coupling Reaction |

| Aglycone + Oligosaccharide | Angucycline core, protected sugar chain | Regioselective glycosylation |

| Diene + Dienophile | Functionalized naphthalene (B1677914) derivative, C-glycosylated dienophile | Diels-Alder cycloaddition |

Structure Activity Relationship Sar Studies and Molecular Design

Correlation of Angucycline Chromophore Structure with Biological Activity

The angucycline class of compounds, to which Kerriamycin A belongs, is characterized by a tetracyclic benz[a]anthracene skeleton, often referred to as the angucycline chromophore researchgate.netmdpi.comfrontiersin.org. This core structure is fundamental to their biological activities, which span antibacterial, antifungal, and anticancer effects mdpi.comnih.gov. This compound's chromophore is identified as aquayamycin (B1666071), a common core found in other angucyclines vulcanchem.com. Modifications to this chromophore, such as oxidation or hydroxylation at specific positions, can significantly alter the compound's biological profile. For instance, hydroxylation at the 6-position of a related tetracenomycin X congener led to reduced antimicrobial and cytotoxic activity, suggesting that the precise arrangement of the chromophore is critical for potency chemrxiv.org. The benz[a]anthraquinone framework is typically angular, but rearrangements can lead to linear or tricyclic systems, further diversifying the structural landscape and potentially impacting activity researchgate.netfrontiersin.org.

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore is defined as the three-dimensional arrangement of functional groups essential for a molecule's biological activity columbiaiop.ac.inslideshare.netijpsonline.com. For angucyclines, the core chromophore, with its characteristic arrangement of hydroxyl, ketone, and aromatic functionalities, is a primary pharmacophoric element. Studies on related compounds suggest that the naphthoquinone substructure is essential for inhibitory activity, with variations in sugar moieties influencing potency but not necessarily being indispensable for activity itself nih.gov. The multiple hydroxyl groups and the specific arrangement of rings within this compound's benz[a]anthracene core are likely key pharmacophoric features that enable its interaction with biological targets, such as DNA or enzymes involved in cellular processes vulcanchem.comontosight.aiuomustansiriyah.edu.iq. Identifying which specific functional groups (e.g., hydroxyls, carbonyls) and their spatial orientations are critical for binding to its molecular targets is a key objective in SAR studies.

Computational Approaches (e.g., Molecular Docking) in SAR Elucidation

Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for understanding SAR and guiding molecular design nih.govnih.govuni-bonn.defiveable.medovepress.comnih.govmdpi.comnih.govnih.gov. These techniques allow researchers to predict how a molecule, like this compound, interacts with its target at an atomic level. By simulating the binding of this compound and its potential derivatives to their biological targets, researchers can identify key interaction points, such as hydrogen bonds and hydrophobic interactions, which are crucial for activity mdpi.comnih.govnih.govinventi.inmdpi.com. Molecular docking studies can predict binding scores, helping to prioritize compounds for synthesis and experimental validation mdpi.comnih.govinventi.in. Furthermore, pharmacophore modeling, a computational approach, uses the common structural features of active molecules to generate hypotheses about essential binding elements, aiding in the design of new compounds with improved properties columbiaiop.ac.inslideshare.netijpsonline.comresearchgate.net. These computational strategies are essential for systematically exploring the chemical space around this compound and optimizing its structure for enhanced potency and selectivity.

Compound List

Preclinical Research Applications and Potential As Molecular Probes

Application as Biochemical Tools for Investigating SUMOylation Dynamics

The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMO) is a critical cellular process, and its dysregulation is implicated in diseases like cancer, making the pathway a target for therapeutic intervention. researchgate.netnih.gov In the study of SUMOylation inhibitors, it is the related compound, Kerriamycin B , that has been specifically identified as a potent inhibitor of the SUMO-activating enzyme (SAE), the first step in the SUMOylation cascade. nih.govnih.gov

Kerriamycin B blocks the formation of the E1-SUMO thioester intermediate, a crucial activation step. nih.gov In a key in vitro assay that measured the SUMOylation of the substrate RanGAP1, Kerriamycin B demonstrated an IC₅₀ value of 11.7 μM. nih.gov

While the inhibitory activity against the SUMOylation pathway has been characterized for Kerriamycin B, Kerriamycin A shares the same fundamental aglycone chromophore, a structure known as aquayamycin (B1666071). rsc.org This structural similarity suggests that this compound may possess related biological activities, though specific biochemical studies to confirm and quantify its direct inhibitory effect on SUMOylation dynamics are not as extensively documented in the available literature as those for Kerriamycin B.

Studies in In Vitro Cellular Models (e.g., Cancer Cell Lines, Bacterial Cultures, Parasitic Assays)

This compound's potential as a therapeutic agent has been explored through various in vitro models, yielding insights into its activity against cancer cells and bacteria.

Cancer Cell Lines

The core structure of this compound, aquayamycin, has been evaluated for its antiproliferative activity against the NCI-60 panel of human cancer cell lines. rsc.org Research indicates that aquayamycin possesses notable growth inhibition and cytotoxic capabilities across a diverse range of cancer cell types. rsc.org However, in the same study, several synthesized analogues bearing sugar subunits, including a compound identical to Kerriamycin C, did not exhibit significant antiproliferative activity against the tested cell lines, suggesting the glycosylation pattern is a critical determinant of its cytotoxic mechanism. rsc.org

| Cancer Type (NCI-60 Panel) | Activity of Aquayamycin (this compound Core) |

|---|---|

| Leukemia | Growth Inhibition / Cytotoxic Activity Observed |

| Non-Small Cell Lung Cancer | Activity Observed (with some exceptions) |

| Colon Cancer | Growth Inhibition / Cytotoxic Activity Observed |

| CNS Cancer | Generally low activity observed |

| Melanoma | Growth Inhibition / Cytotoxic Activity Observed |

| Ovarian Cancer | Activity Observed (with some exceptions) |

| Renal Cancer | Growth Inhibition / Cytotoxic Activity Observed |

| Prostate Cancer | Growth Inhibition / Cytotoxic Activity Observed |

| Breast Cancer | Growth Inhibition / Cytotoxic Activity Observed |

Bacterial Cultures

Initial studies during the discovery of the kerriamycin family of compounds revealed their antibiotic properties. Specifically, this compound was shown to inhibit the growth of Gram-positive bacteria. nih.govrsc.org This places it within a class of anthracyclines with dual anticancer and antibacterial potential.

| Compound | Bacterial Spectrum | Reference |

|---|---|---|

| This compound | Inhibits Gram-positive bacteria | nih.govrsc.org |

Parasitic Assays

A review of published scientific literature does not indicate that this compound has been specifically evaluated for its efficacy in antiparasitic assays. Research in this area has focused on other classes of molecules for activity against parasites like Leishmania, Trypanosoma, or Plasmodium species. nih.govnih.govrjonco.com

Investigation in In Vivo Preclinical Animal Models for Mechanistic Insights (e.g., Tumor Growth Inhibition, Survival Studies)

The antitumor properties of the kerriamycins have been assessed in preclinical animal models to understand their potential for therapeutic impact in a whole-organism context.

Early in vivo research utilized a murine model of Ehrlich ascites carcinoma, a transplantable tumor model, to evaluate the efficacy of this compound. nih.govrsc.org The primary finding from these studies was that the administration of kerriamycins, including this compound, prolonged the survival periods of the tumor-bearing mice. nih.govrsc.orgresearchgate.net This result provided the foundational in vivo evidence for the compound's anticancer potential, suggesting it can effectively impede tumor progression and extend lifespan in this specific preclinical model.

| Preclinical Model | Compound Investigated | Observed Mechanistic Insight/Outcome |

|---|---|---|

| Mice with Ehrlich Ascites Carcinoma | This compound, B, and C | Prolonged survival periods of tumor-bearing mice |

Development of this compound-derived Chemical Probes for Target Engagement Studies

Chemical probes are essential small-molecule tools used to study the function of specific protein targets within complex biological systems like cells and organisms. promega.dethermofisher.kr A high-quality probe must demonstrate potent and selective binding to its intended target, allowing researchers to confirm direct target engagement and link it to a functional or phenotypic outcome. nih.govpromega.denih.gov

Despite the documented biological activities of this compound, particularly its effects on cancer cells and bacteria, a review of the scientific literature indicates that this compound-derived chemical probes specifically designed for target engagement studies have not been reported. The synthesis of such probes would require chemical modification of the parent molecule to incorporate a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling, without significantly compromising its original biological activity. To date, such tool compounds derived from this compound are not available in the public domain.

Q & A

Q. What are the established methods for isolating Kerriamycin A from Streptomyces species, and how can researchers optimize yield during extraction?

Methodological Answer: this compound isolation typically involves fermentation of Streptomyces fradiae under controlled pH (6.5–7.5) and temperature (28–30°C) for 5–7 days, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., silica gel column chromatography). Yield optimization requires adjusting fermentation parameters (e.g., carbon/nitrogen ratios) and employing high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment .

Q. Which in vitro assays are most reliable for assessing this compound's antibacterial activity against Gram-positive pathogens?

Methodological Answer: Standardized disc diffusion assays (e.g., CLSI guidelines) using Bacillus subtilis or Streptomyces strains are recommended. Minimum inhibitory concentration (MIC) values should be determined via broth microdilution, with positive controls (e.g., tetracycline) and negative controls (sterile medium). Activity against Gram-negative bacteria requires modified protocols due to intrinsic resistance mechanisms .

Q. What spectroscopic techniques are essential for structural elucidation of this compound derivatives?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) are critical. For angucycline core analysis, UV-Vis spectroscopy (λmax 430–450 nm) and infrared (IR) spectroscopy help identify conjugated ketone groups. X-ray crystallography may resolve stereochemical ambiguities in novel derivatives .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported cytotoxic IC₅₀ values of this compound across different cancer cell lines?

Methodological Answer: Contradictions (e.g., IC₅₀ = 7.5 µg/mL in L1210 vs. 5 µg/mL in HT-29 cells) can arise from variability in cell culture conditions or authentication. Standardize protocols:

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's antitumor efficacy studies?

Methodological Answer: Non-linear regression models (e.g., log-dose vs. response) using software like GraphPad Prism® provide robust IC₅₀ calculations. For multi-variable studies (e.g., combination therapies), apply ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes to contextualize biological significance .

Q. How can researchers validate target engagement specificity when studying this compound's mechanism of action in complex biological systems?

Methodological Answer: Employ orthogonal assays:

- Pull-down assays with biotinylated this compound probes to identify binding partners.

- CRISPR-Cas9 knockout models of putative targets (e.g., DNA topoisomerases).

- Transcriptomic profiling (RNA-seq) to detect downstream pathway modulation.

Cross-validate findings with competitive inhibition studies using structural analogs .

Q. What strategies mitigate variability in this compound's bioactivity due to batch-to-batch differences in microbial fermentation?

Methodological Answer:

- Implement quality control (QC) metrics: HPLC purity (>95%), LC-MS for structural consistency.

- Optimize fermentation media via design of experiments (DoE) to identify critical factors (e.g., trace metal concentrations).

- Use standardized reference batches for comparative bioactivity assays .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often stem from pharmacokinetic limitations (e.g., poor solubility). Strategies include:

- Formulation optimization : Nano-encapsulation or liposomal delivery to enhance bioavailability.

- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution in rodent models.

- Mechanistic deconvolution : Use transgenic models to isolate target vs. off-target effects .

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

Methodological Answer:

- Obtain institutional animal care committee (IACUC) approval, adhering to ARRIVE guidelines.

- Justify sample sizes via power analysis to minimize unnecessary animal use.

- Include humane endpoints (e.g., tumor volume limits) and analgesia protocols .

Q. How can researchers ensure reproducibility when publishing this compound-related data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.